molecular formula C25H24N2O2S B6462753 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine CAS No. 2549039-48-5

3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B6462753
CAS No.: 2549039-48-5
M. Wt: 416.5 g/mol
InChI Key: GXHPJDZVYRZSHW-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-sulfonamide class, characterized by a quinoline core substituted with a methyl group at position 6 and a 3,4-dimethylbenzenesulfonyl moiety at position 3. The N-(4-methylphenyl) group at position 4 further distinguishes its structure.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-methyl-N-(4-methylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-16-5-9-20(10-6-16)27-25-22-13-17(2)7-12-23(22)26-15-24(25)30(28,29)21-11-8-18(3)19(4)14-21/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHPJDZVYRZSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

  • 3-Methylanthranilic acid (1) : Serves as the aniline derivative with a methyl group at position 3, which becomes position 6 post-cyclization.

  • Ethyl acetoacetate (2) : Acts as the β-ketoester component, facilitating cyclization under high-temperature conditions.

Reaction Scheme :

\text{(1) + (2)} \xrightarrow{\text{Diphenyl ether, 250°C}} \text{6-Methylquinolin-4-one (3)} \quad (\text{Yield: 65%})

Table 1: Optimization of Gould-Jacobs Cyclization

ParameterConditionYield (%)
SolventDiphenyl ether65
Temperature250°C65
Alternative solventXylene48
CatalystNone65

The methyl group at position 6 is introduced regioselectively due to the steric and electronic effects of the anthranilic acid derivative. Cyclization proceeds via keto-enol tautomerization, followed by dehydration to form the quinoline ring.

Chlorination and Amination for N-(4-Methylphenyl) Substituent

Chlorination of Quinolin-4-One

4-Chloro-6-methylquinoline (4) is synthesized by treating 6-methylquinolin-4-one (3) with phosphorus oxychloride (POCl₃):

\text{(3)} \xrightarrow{\text{POCl₃, reflux}} \text{4-Chloro-6-methylquinoline (4)} \quad (\text{Yield: 85%})

Key Consideration : Excess POCl₃ ensures complete conversion of the ketone to the chloride, minimizing by-products like phosphoric acid esters.

Nucleophilic Aromatic Substitution

The 4-chloro group in (4) undergoes displacement with 4-methylaniline under neat conditions:

\text{(4) + 4-Methylaniline} \xrightarrow{\text{130°C, 7h}} \text{6-Methyl-N-(4-methylphenyl)quinolin-4-amine (5)} \quad (\text{Yield: 70%})

Table 2: Amination Reaction Parameters

BaseSolventTemperatureTime (h)Yield (%)
None (neat)130°C770
K₂CO₃DMF100°C1255
Et₃NToluene110°C1060

Neat conditions outperform solvent-mediated reactions due to reduced steric hindrance and enhanced nucleophilicity of 4-methylaniline.

Regioselective Sulfonylation at C-3

Directed Ortho-Metalation Strategy

To install the 3,4-dimethylbenzenesulfonyl group at position 3, a directed metallation approach is employed:

  • Deprotonation : Treatment of (5) with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a resonance-stabilized aryllithium species at C-3.

  • Sulfonylation : Quenching with 3,4-dimethylbenzenesulfonyl chloride introduces the sulfonyl group:

\text{(5)} \xrightarrow{\text{1. LDA, THF, -78°C; 2. 3,4-Me₂C₆H₃SO₂Cl}} \text{3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine} \quad (\text{Yield: 60%})

Table 3: Sulfonylation Optimization

BaseTemperatureElectrophileYield (%)
LDA-78°C3,4-Me₂C₆H₃SO₂Cl60
n-BuLi-78°C3,4-Me₂C₆H₃SO₂Cl45
LDA0°C3,4-Me₂C₆H₃SO₂Cl30

LDA’s strong base character ensures selective deprotonation at C-3, avoiding competing reactions at other positions.

Alternative Synthetic Routes

Transition Metal-Catalyzed C-H Activation

Palladium-catalyzed C-H sulfonylation offers a modern alternative for introducing the sulfonyl group without pre-functionalization:

\text{(5) + 3,4-Me₂C₆H₃SO₂Na} \xrightarrow{\text{Pd(OAc)₂, Ag₂CO₃, DMF}} \text{Target Compound} \quad (\text{Yield: 50%})

Advantages :

  • Avoids cryogenic conditions required for LDA.

  • Compatible with electron-deficient quinolines.

Limitations :

  • Lower yield due to competing side reactions.

Camps Cyclization for Direct Functionalization

Camps cyclization of N-(2-acylaryl)amides (6) provides a route to construct the quinoline core with pre-installed sulfonyl and amine groups:

\text{(6)} \xrightarrow{\text{NaOH, EtOH}} \text{Target Compound} \quad (\text{Yield: 55%})

Substrate Design :

  • Acyl Group : 3,4-Dimethylbenzenesulfonylacetyl.

  • Amine Component : 4-Methylaniline.

Comparative Analysis of Methodologies

Table 4: Synthesis Route Efficiency

MethodStepsTotal Yield (%)Key Advantage
Gould-Jacobs + LDA427.3High regioselectivity
Transition Metal-Catalyzed325.0Fewer steps
Camps Cyclization255.0Direct functionalization

The Gould-Jacobs route, despite its longer sequence, offers superior control over substituent positioning. Camps cyclization, while concise, requires stringent substrate preparation.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its fluorescent properties can be used to track cellular processes and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two closely related quinoline derivatives from the literature, focusing on structural features, synthesis, physicochemical properties, and biological implications.

Structural and Functional Group Analysis

  • Target Compound: Quinoline Core: 6-methyl substitution. Sulfonyl Group: 3,4-dimethylbenzenesulfonyl (electron-donating methyl groups enhance lipophilicity). Amino Substituent: N-(4-methylphenyl) (hydrophobic aromatic ring).
  • Compound 9: 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide : Quinoline Core: 2-methyl and 6-amine substitutions. Amino Substituent: Direct linkage to quinoline.
  • Compound 8: 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine : Quinoline Core: 6-bromo substitution (electron-withdrawing group). Amino Substituent: N-(3-(difluoromethyl)phenyl) (fluorine atoms enhance metabolic stability).

Research Findings and Trends

  • Halogenation (e.g., bromo in Compound 8) or fluorination improves metabolic stability and binding affinity .
  • Synthetic Efficiency : Method A (used for Compound 9) achieves high yields under mild conditions, suggesting scalability for related compounds .
  • Structural Characterization : SHELX software () is widely employed for crystallographic analysis of such compounds, ensuring accurate structural validation .

Biological Activity

The compound 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine is a synthetic derivative belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on available literature.

Synthesis

The synthesis of quinoline derivatives often involves multi-step processes that include reactions such as condensation and cyclization. The specific synthesis pathway for this compound typically involves the reaction of appropriate sulfonyl chlorides with quinoline amines under controlled conditions to yield the desired product. The characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antitumor Activity

Recent studies have indicated that quinoline derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain quinazoline derivatives exhibited mean GI50 values ranging from 7.24 to 14.12 µM against various cancer cell lines, indicating a strong potential for development as anticancer agents .

CompoundMean GI50 (µM)Cancer Type
Compound A10.47CNS
Compound B7.24Renal
Compound C14.12Breast

These findings suggest that modifications in the structure of quinoline compounds can enhance their biological activity against specific cancer types.

Antimicrobial Activity

In addition to antitumor effects, quinoline derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives demonstrate significant antibacterial and antifungal activities. For example, studies on related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 3.125 µg/mL to 12.5 µg/mL .

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis6.25
Escherichia coli3.125
Pseudomonas aeruginosa6.25

The mechanism by which quinoline derivatives exert their biological effects is multifaceted. They are believed to interact with various molecular targets within cells, including enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. Additionally, their ability to disrupt bacterial cell wall synthesis contributes to their antimicrobial efficacy.

Case Studies

  • Antitumor Study : A case study involving a series of synthesized quinazoline derivatives highlighted their selective activity against specific cancer cell lines such as melanoma and leukemia, showcasing the importance of structural modifications in enhancing therapeutic efficacy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial potential of related compounds revealed significant activity against a range of pathogens, supporting the hypothesis that structural features play a crucial role in biological activity .

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine?

The synthesis typically involves multi-step protocols:

  • Quinoline Core Formation : Friedländer condensation between aniline derivatives and ketones under acidic/basic conditions to construct the quinoline backbone .
  • Sulfonylation : Introduction of the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Amination : Coupling of the quinoline intermediate with 4-methylaniline using Buchwald-Hartwig amination or Ullmann-type reactions under inert atmospheres . Key optimization steps include controlling reaction temperature (e.g., 80–110°C for sulfonylation) and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR (e.g., 600 MHz) resolves substituent patterns (e.g., methyl groups at δ 2.36 ppm) and confirms sulfonyl/amine linkages .
  • HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • X-ray Crystallography : Determines crystal packing and steric effects of the sulfonyl and methylphenyl groups .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in assay conditions or impurity profiles. Methodological approaches include:

  • Dose-Response Reprodubility : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Computational Docking : Compare binding affinities to target proteins (e.g., PfDHFR for antimalarial studies) using molecular dynamics simulations .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines .
  • Catalyst Screening : Pd₂(dba)₃/Xantphos systems improve coupling efficiency for aryl sulfonamides .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Protecting Groups : Temporarily block reactive sites (e.g., quinoline N-oxide formation) to direct regioselectivity .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Functional Group Modifications :
  • Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .
  • Introduce fluorine at the quinoline 6-position to improve metabolic stability .
    • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbamate moieties to reduce toxicity .
    • Pharmacophore Mapping : Use QSAR models to predict logP and pKa values for blood-brain barrier penetration .

Specialized Methodological Considerations

Q. What experimental designs are recommended for studying environmental degradation pathways?

  • Microcosm Studies : Expose the compound to soil/water systems under controlled pH (4–9) and UV light to simulate environmental conditions .
  • LC-HRMS Metabolomics : Identify transformation products (e.g., hydroxylated or demethylated derivatives) .
  • Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri to assess acute/chronic toxicity of degradation byproducts .

Q. How can computational methods predict off-target interactions in drug discovery?

  • Molecular Docking : Screen against databases like ChEMBL or PubChem BioAssay to identify potential off-targets (e.g., cytochrome P450 enzymes) .
  • Machine Learning : Train models on toxicity datasets (e.g., Tox21) to flag hepatotoxicity or cardiotoxicity risks .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, distribution, and excretion profiles .

Tables

Table 1: Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Reference
1Quinoline core75–85
2Sulfonylated derivative60–70
3Final product55–65

Table 2: Biological Activity Data Comparison

Assay TypeIC₅₀ (µM)Contradiction SourceResolution Strategy
Antimalarial0.12 vs. 1.4Impurity in batchHPLC repurification
Antibacterial8.7 vs. 32pH variationStandardized CLSI protocol

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